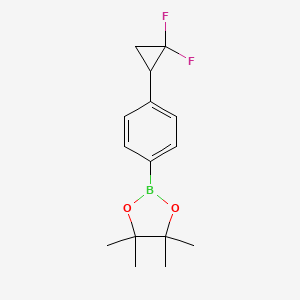

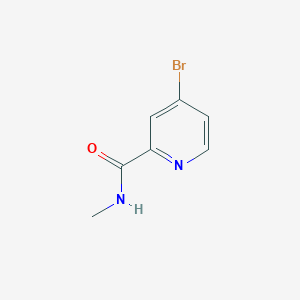

![molecular formula C8H7FN2S B2529841 4-氟-2-甲基苯并[d]噻唑-6-胺 CAS No. 1369131-45-2](/img/structure/B2529841.png)

4-氟-2-甲基苯并[d]噻唑-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Fluoro-2-methylbenzo[d]thiazol-6-amine is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The introduction of a fluorine atom at the 4-position and a methyl group at the 2-position on the benzothiazole ring can significantly alter the chemical and biological properties of the molecule.

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, such as 4-Fluoro-2-methylbenzo[d]thiazol-6-amine, can be achieved through modifications of the Jacobsen cyclization of precursor thiobenzanilides. In one study, synthetic routes to mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles were developed, which are closely related to the compound . These synthetic methods allow for the production of pure samples of target compounds, which are essential for pharmaceutical and preclinical development.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The introduction of substituents such as fluorine and methyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets. X-ray diffraction analysis is commonly used to characterize the crystal structures of such compounds, providing detailed information on their molecular geometry .

Chemical Reactions Analysis

Fluorinated benzothiazoles can participate in various chemical reactions, including nucleophilic substitution, which is often used in the synthesis of more complex derivatives. The presence of a fluorine atom can increase the electrophilic character of the adjacent carbon atoms, facilitating reactions with nucleophiles. Additionally, the nitro group in related compounds can be reduced to an amine, which can then undergo cyclization to form various heterocyclic scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2-methylbenzo[d]thiazol-6-amine, such as melting point, solubility, and stability, are influenced by its molecular structure. The introduction of fluorine can increase the compound's lipophilicity and metabolic stability, making it a potentially valuable pharmacophore. The compound's crystalline form, melting point, and solubility can be characterized using techniques such as X-ray diffraction, infrared spectroscopy, and elemental analysis . The presence of strong charge-assisted hydrogen bonds, as well as various weak nonbonding contacts, can contribute to the stabilization of the crystal structure and influence the compound's solid-state properties .

科学研究应用

化学合成与表征化合物 4-氟-2-甲基苯并[d]噻唑-6-胺及其衍生物已参与各种化学合成。一个例子包括从相应的胺制备 6-叠氮化苯并噻唑及其衍生物,该衍生物在聚磷酸-乙酸混合物中热解时会形成新型噻唑并[4,5-g]苯并恶唑 (Gallagher, Iddon, & Suschitzky, 1980)。此外,已使用各种技术确定了类似化合物的能谱特征和分子结构,包括单晶 X 射线分析、振动光谱和 DFT 计算 (Al-Harthy 等,2019)。

癌症研究和潜在治疗用途4-氟-2-甲基苯并[d]噻唑-6-胺的衍生物已被合成并评估了其对各种癌细胞系的细胞毒性。一组 6-氟-N-(6-甲氧基苯并[d]噻唑-2-基)苯并[d]噻唑-2-胺的异恶唑衍生物表现出显着的抗癌活性,特别是对 Colo205 细胞系。这些化合物诱导 G2/M 细胞周期停滞并增加 p53 水平,通过线粒体依赖性途径导致细胞凋亡 (Kumbhare 等,2014)。

抗菌和驱虫活性由 4-氟-2-甲基苯并[d]噻唑-6-胺合成的化合物已被探索其抗菌和驱虫活性。一项专注于 7-氯-6-氟-N-(1,3-噻唑-2-基)-1,3 苯并噻唑-2-胺衍生物的研究报告了有前景的抗菌活性,突出了这些化合物在生物和药理筛选方面的潜力 (Javali 等,2010)。

放射性同位素示踪和环境研究4-氟-2-甲基苯并[d]噻唑-6-胺的衍生物已用于放射性同位素示踪研究。例如,合成了碳-14 标记的杜富林,用于研究其代谢、残留物和环境行为,展示了这些化合物在了解化学物质对环境的影响方面的实用性 (Yang 等,2018)。

作用机制

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives generally interact with their targets leading to a variety of effects based on the specific derivative and target involved .

Biochemical Pathways

Thiazole derivatives are known to impact a broad range of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

属性

IUPAC Name |

4-fluoro-2-methyl-1,3-benzothiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJJOSJOJYWBQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2S1)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1369131-45-2 |

Source

|

| Record name | 4-fluoro-2-methylbenzo[d]thiazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

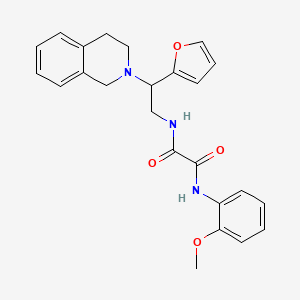

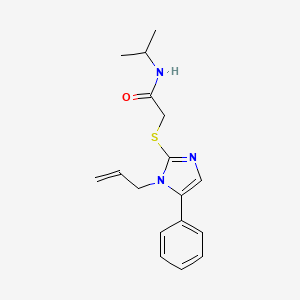

![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)

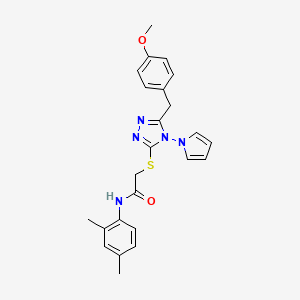

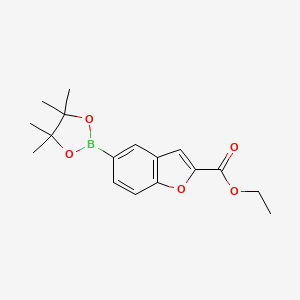

![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)

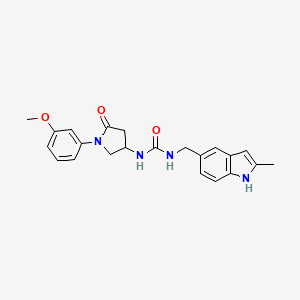

![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)

![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)